molecular formula C20H23NO4S B3563772 ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5524-80-1

ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3563772
CAS No.: 5524-80-1
M. Wt: 373.5 g/mol
InChI Key: JPHCVRBVJIJIBQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a 2-ethoxybenzoyl substituent on the amino group at the 2-position and an ethyl ester at the 3-position.

The 4,5,6,7-tetrahydro-1-benzothiophene core contributes to conformational rigidity, while the 2-ethoxybenzoyl group introduces electronic and steric effects that influence reactivity and intermolecular interactions. Crystallographic studies of related compounds reveal planar heterocyclic rings and intramolecular hydrogen bonding (e.g., S(6) motifs), which may stabilize the molecular structure .

Properties

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-3-24-15-11-7-5-9-13(15)18(22)21-19-17(20(23)25-4-2)14-10-6-8-12-16(14)26-19/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHCVRBVJIJIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360141
Record name ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5524-80-1
Record name ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and therapeutic applications based on diverse research findings.

Molecular Structure

  • Molecular Formula : C18H21NO4S
  • Molecular Weight : 347.4 g/mol
  • IUPAC Name : Ethyl 2-[(2-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Structural Features

The compound contains a thiophene ring, an ethoxy-benzoylamino group, and a carboxylic acid ethyl ester group. These features contribute to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethoxy-benzoylamino group facilitates hydrogen bonding and other interactions with biological targets, while the thiophene ring participates in π-π stacking interactions. This dual interaction mechanism enhances the compound's potential as a therapeutic agent.

Therapeutic Applications

Research has indicated several potential therapeutic applications:

  • Analgesic Activity : Studies have shown that derivatives of similar compounds exhibit significant analgesic effects. For instance, a study involving related benzothiophene derivatives demonstrated analgesic activity exceeding that of standard analgesics like metamizole .
  • Anti-inflammatory Properties : Compounds similar to this compound have been screened for anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating the compound's potential use in developing new antitubercular drugs .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyCompound TestedBiological ActivityFindings
Benzothiophene DerivativesAnalgesicExceeded effects of metamizole
Thienopyrimidine DerivativesAnti-inflammatorySignificant reduction in inflammation
Various Alkyl DerivativesAntitubercularEffective against Mycobacterium tuberculosis

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene Ring : This is achieved through the Gewald reaction involving a ketone and cyanoacetate.
  • Introduction of the Ethoxy-Benzoylamino Group : This step is crucial for enhancing the compound's lipophilicity and biological interactions.
  • Esterification : The final step involves esterification of the carboxylic acid with ethanol under acidic conditions.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield : Electron-donating groups (e.g., 3,4-dimethoxybenzoyl in Compound 43) facilitate higher yields (96%) compared to sterically hindered or polar groups (e.g., 4-hydroxyphenyl in 6o: 22%) .

Biological Activity : Compounds with benzoyl or modified acyl groups (e.g., 2-chloroacetyl) are explored as anti-HIV agents or antibacterial scaffolds, though specific data for the target compound are lacking .

Crystallographic Trends : Intramolecular hydrogen bonding (N–H⋯O) stabilizes the tetrahydrobenzothiophene core, as seen in Compound 15 .

Spectral and Physical Properties

Comparative spectral data for select derivatives:

Compound $^1$H NMR Highlights (δ, ppm) IR Peaks (cm$^{-1}$) Reference
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (43) 1.25 (t, CH$3$), 3.75 (s, OCH$3$), 7.05–7.45 (aromatic CH) N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) 1.25–1.70 (m, cyclohexane CH$2$), 4.25 (q, OCH$2$), 7.40–7.45 (aromatic CH) 1727 (C=O ester)
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1.25 (t, CH$3$), 2.55–2.70 (m, cyclohexane CH$2$), 12.00 (s, NH) 3260 (N–H), 1727 (C=O)

Key Observations:

  • Ester Group Signature : Ethyl ester protons appear as triplets (~1.25 ppm) and quartets (~4.25 ppm) across derivatives .
  • Acyl Group Diversity : IR spectra confirm C=O stretches (1668–1727 cm$^{-1}$) for ester and amide functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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